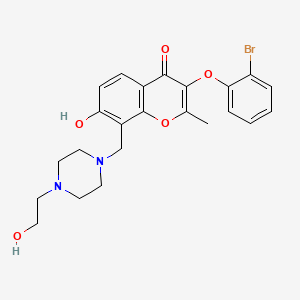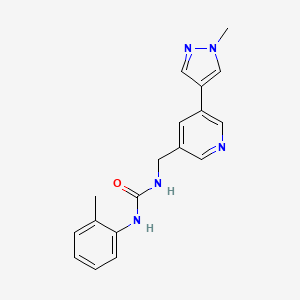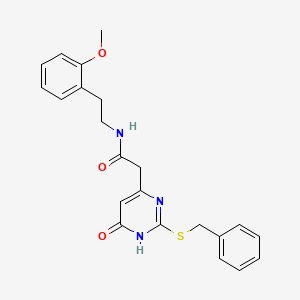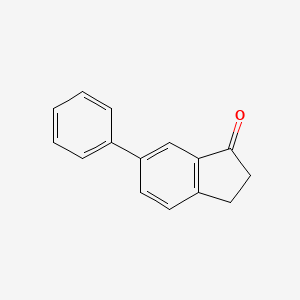![molecular formula C14H16N6O3 B2617456 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one CAS No. 850193-43-0](/img/structure/B2617456.png)
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are biologically significant and form part of many biomolecules and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including hydroxyl groups and an amino group, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, hydroxyl groups can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups can significantly influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Oligonucleotide Synthesis
Research on fluorescent N-/purin-6-yl/pyridinium salts formed in pyridine-assisted phosphorylations and arenesulphonations under conditions used in oligonucleotide synthesis indicates potential applications in genetic engineering and molecular biology. Such compounds, including those involving hypoxanthine residues, show high reactivity towards reagents used in oligonucleotide chemistry, which could lead to advancements in synthetic biology and gene therapy (Adamiak, Biała, & Skalski, 1985).
Synthesis of Heterocyclic Compounds
The synthesis of various substituted heterocyclic compounds, as explored through reactions of corresponding hydroxy derivatives with nucleophiles, underlines the compound's role in developing new pharmaceuticals and materials. These synthetic routes provide access to novel molecular structures with potential applications in drug discovery and material science (Goto et al., 1991).
Antibacterial Agents
The development of antibacterial compounds, such as those involving amino- and/or hydroxy-substituted cyclic amino groups, showcases the compound's relevance in medicinal chemistry. Such research contributes to the discovery of new antibiotics and understanding the structure-activity relationships critical for designing more effective antibacterial agents (Egawa et al., 1984).
Molecular Diversity and Catalysis
Explorations into the catalytic synthesis of complex molecules, including reactions involving 4-hydroxycoumarin, aldehyde, and aminopyrazole, highlight the compound's utility in catalysis and organic synthesis. Such studies provide insights into metal-free and atom-economical methods, emphasizing the compound's potential in green chemistry and sustainable synthesis strategies (Bharti & Parvin, 2015).
Chemotherapeutic Research
Investigations into the synthesis and properties of compounds for chemotherapeutic applications, such as those involving nucleophilic reagents and pyrimidine derivatives, underline the compound's potential in developing new cancer therapies. These studies contribute to the design of novel chemotherapeutic agents with improved efficacy and reduced side effects (Harb et al., 1989).
properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-19-11-10(12(22)18-14(19)23)20(5-6-21)13(17-11)16-8-9-3-2-4-15-7-9/h2-4,7,21H,5-6,8H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFICYTSLKNARON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)


![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)



![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

